Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313410-86-4 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate typically follows a two-step approach:
- Step 1: Synthesis of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid or its ethyl ester precursor.
- Step 2: Esterification or transesterification to yield the methyl ester.
The bromine substituent is introduced via bromination of the imidazo[1,2-a]pyridine ring system prior to or during the carboxylate functionalization.
Preparation Methods
Preparation from Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
A well-documented route involves starting from the ethyl ester derivative, which is then hydrolyzed or transesterified to the methyl ester. The ethyl ester itself is obtained by esterification of the corresponding 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Hydrolysis and Esterification Procedure
| Step | Reagents/Conditions | Details | Yield |
|---|---|---|---|
| Hydrolysis of ethyl ester | Lithium hydroxide monohydrate (LiOH·H2O), THF/ethanol/water (1:2:1), ambient temperature, 16 h | Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (15 g, 56 mmol) reacted with LiOH·H2O (3 g, 71.4 mmol). After stirring, solvent removed under vacuum. Acidification to pH 3 precipitated 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. | Off-white solid, 8.3 g |
| Base hydrolysis in methanol | Sodium hydroxide (2N), methanol, room temperature, overnight | Ethyl ester (67 g, 250 mmol) in methanol (500 mL) treated with NaOH (2N, 249 mL, 500 mmol). pH adjusted to 6 with HCl, solids filtered to yield acid. | White solid, yield not specified |
| Hydrolysis and acidification | Sodium hydroxide (2M), methanol, 60°C, 40 min; acidification with sodium bisulfate to pH 6-7; heating in water at 90°C for 1 h | Ethyl ester (30.81 g, 114 mmol) treated with NaOH (2M, 172 mL, 343 mmol), solvent removed, acidified, then heated in water. Product filtered and dried. | Yield: 89% |
Note: These steps yield the 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid intermediate, which can be further esterified to the methyl ester.
Methyl Ester Formation (Transesterification)
Although specific detailed protocols for direct methyl ester synthesis from the acid are less commonly reported in the provided sources, standard esterification methods apply:
- Reaction of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid, HCl) under reflux conditions.
- Alternatively, methylation via diazomethane or methyl iodide under basic conditions can be employed.
Experimental Data Summary Table
| Compound | Reagents/Conditions | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate hydrolysis | LiOH·H2O, THF/EtOH/H2O (1:2:1) | Ambient | 16 h | Not specified | Acidification to pH 3 precipitates acid |
| Ethyl ester hydrolysis | NaOH (2N), MeOH | Room temp | Overnight | Not specified | pH adjusted to 6, solids filtered |
| Ethyl ester hydrolysis & acidification | NaOH (2M), MeOH, then acidification | 60°C (hydrolysis), 90°C (precipitation) | 40 min (hydrolysis), 1 h (precipitation) | 89% | Product dried under vacuum |
Analytical and Characterization Data
- Mass Spectrometry (MS): Molecular ion peak at m/z 241/243 consistent with bromine isotopes.
- Nuclear Magnetic Resonance (NMR):
- Proton NMR (DMSO-d6, 300 MHz) shows characteristic signals for the imidazo[1,2-a]pyridine protons and carboxylate region.
- Example: 13.3 ppm (broad, 1H, acidic proton), aromatic signals between 7.39–9.19 ppm.
- Purity: Confirmed by LC-MS with retention time ~0.59 min.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki-Miyaura Coupling)
The bromine atom at C7 undergoes palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This enables direct functionalization of the imidazopyridine scaffold.
This method efficiently generates biaryl derivatives for drug discovery applications.
Electrophilic Bromination and Iodination
The imidazo[1,2-a]pyridine core undergoes electrophilic halogenation at C3 under controlled conditions.
Example: Iodination
| Parameter | Value |
|---|---|
| Halogen Source | N-Iodosuccinimide (NIS) |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 1 h |
| Yield | 86.9% |
This reaction produces 3-iodo-7-bromoimidazo[1,2-a]pyridine-3-carboxylate, enabling further functionalization via metal-catalyzed couplings.
Reductive Transformations
The ester group undergoes reduction to primary alcohols or amines under standard conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester → Alcohol | LiAlH₄ (2 eq) in THF, 0°C to reflux | 7-Bromoimidazo[1,2-a]pyridine-3-methanol |
| Ester → Amide | NH₃/MeOH, 60°C, 12 h | 7-Bromoimidazo[1,2-a]pyridine-3-carboxamide |
These transformations expand the compound’s utility in medicinal chemistry campaigns .
Oxidative Functionalization
The methyl ester can be oxidized to carboxylic acids or ketones:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 h | 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 72% |
| CrO₃/H₂SO₄ | Acetone, 25°C, 2 h | 3-Oxo derivative | 68% |
Oxidation products serve as intermediates for peptide conjugates or metal-chelating agents .
Chemodivergent Reactions
Reaction pathways diverge based on conditions, as demonstrated in a study using α-bromoketones and 2-aminopyridines:
| Condition | Product | Key Features |
|---|---|---|
| I₂/TBHP in toluene | N-(Pyridin-2-yl)amides | C–C bond cleavage, metal-free |
| TBHP in ethyl acetate | 3-Bromoimidazo[1,2-a]pyridines | Tandem cyclization/bromination |
This chemodivergence enables selective synthesis of structurally distinct targets from common precursors .
Microwave-Assisted Couplings
Modern synthetic platforms enhance reaction efficiency:
| Application | Parameters | Outcome |
|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, Cs₂CO₃, 150°C, 15 min | C3-aminated derivatives (89% yield) |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI, Et₃N, 80°C, 2 h | Alkynylated analogs (83% yield) |
These methods reduce reaction times from hours to minutes while improving yields .
Mechanistic Insights
Key steps in the compound’s reactivity include:
-
Electrophilic Aromatic Substitution : Directed by the electron-rich pyridine nitrogen, facilitating halogenation at C3.
-
Radical Pathways : TBHP-mediated reactions proceed via tert-butoxy radical intermediates, enabling C–H functionalization .
-
Pd(0)/Pd(II) Cycling : Critical for cross-couplings, with oxidative addition and transmetallation as rate-determining steps .
Stability and Compatibility
The compound exhibits:
-
Thermal Stability : Decomposes above 250°C (DSC data)
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases
-
Light Sensitivity : Requires amber glass storage to prevent photodegradation
Scientific Research Applications
Chemical Synthesis
Versatile Intermediate
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is primarily used as an intermediate in the synthesis of bioactive compounds. Its bromine substitution enhances its reactivity, making it suitable for various chemical transformations. This compound facilitates the development of novel heterocyclic compounds that exhibit diverse biological activities.
Synthesis Examples
The compound has been utilized in several synthetic pathways. For example:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Coupling with pyridin-3-ylboronic acid | 60°C, 18h | 75% |
| Reaction with 4-bromopyridin-2-amine | Reflux in ethanol | 100% |
These reactions demonstrate its utility in generating complex structures that can be further modified for specific applications.
Biological Research
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have explored its efficacy against various pathogens, including bacteria and fungi. The compound's unique structure contributes to its ability to disrupt microbial cell functions.
Case Study: Anti-Klebsiella pneumoniae Activity
A study evaluated the anti-Klebsiella pneumoniae activity of imidazo[1,2-a]pyridine derivatives, including this compound. The findings suggested that modifications to the imidazo ring could enhance antibacterial efficacy, highlighting the importance of this compound in medicinal chemistry .
Pharmaceutical Applications
Drug Discovery
this compound serves as a crucial building block in drug discovery efforts. Its derivatives have been investigated for their potential as therapeutic agents targeting various diseases. The compound's ability to act on multiple biological pathways makes it a candidate for developing new drugs.
Example of Drug Development
In a study focused on GSK-3β inhibitors, researchers synthesized novel imidazopyridine derivatives that included this compound as a key intermediate. The synthesized compounds demonstrated promising inhibitory activity against GSK-3β, indicating potential applications in treating conditions like diabetes and cancer .
Industrial Applications
Agrochemical Production
The compound is also employed in the production of agrochemicals. Its derivatives are explored for their effectiveness as pesticides and herbicides due to their biological activity against plant pathogens and pests.
Mechanism of Action
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is compared with other similar compounds, such as Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate. While both compounds share the imidazo[1,2-a]pyridine core, the position of the bromine atom and the carboxylate group leads to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored applications. Below is a comparative analysis of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Position and Reactivity :
- The 7-bromo derivative exhibits superior regioselectivity in cross-coupling reactions compared to its 6-bromo analog (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) due to steric and electronic effects .
- Trifluoromethyl and trifluoromethoxy groups (e.g., Compounds 12c and 13b in ) increase metabolic stability but often reduce synthetic yields (e.g., 21–65% yields) compared to brominated analogs .
Functional Group Impact: Bromine at the 7-position enhances versatility as a halogenated intermediate for further derivatization, unlike non-halogenated analogs like Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate . Boronic ester derivatives (e.g., ) are critical for Suzuki reactions, whereas methyl/ethyl esters (e.g., ) are more suited for hydrolysis or condensation .
Biological Relevance: Brominated imidazo[1,2-a]pyridines are prominent in antimycobacterial research (), while cyano and methoxy derivatives () are explored for kinase inhibition due to enhanced binding interactions .
Synthetic Efficiency :
- This compound is synthesized with ≥98% purity commercially, whereas trifluoromethylated analogs require multi-step protocols with moderate yields (e.g., 22% for Compound 11b) .
Biological Activity
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a bromine atom at the 7-position and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been evaluated for its potential against multidrug-resistant strains, demonstrating promising minimum inhibitory concentrations (MIC) .
- Antitubercular Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, possess significant activity against Mycobacterium tuberculosis (Mtb) and other related strains. The compound has been noted for its effectiveness in reducing bacterial load in infected models .
Antimicrobial Activity
A detailed study highlighted the compound's effectiveness against various bacterial strains. The MIC values ranged significantly depending on the specific pathogen tested. For instance:
- Staphylococcus aureus : MIC values around 0.5 to 2 μg/mL.
- Escherichia coli : MIC values around 1 to 4 μg/mL.
These results suggest that this compound could be further developed as an antimicrobial agent.
Antitubercular Activity
In vitro studies demonstrated that this compound could inhibit the growth of Mtb with MIC values ranging from 0.03 to 5.0 μM . In animal models, treatment with this compound resulted in a significant reduction in bacterial load when administered at doses of 0.4 to 10 mg/kg over four weeks .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with other related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | 45790121 | Bromination at different positions; similar applications |
| Methyl imidazo[1,2-a]pyridine-3-carboxylate | Not specified | Lacks bromine substitution; serves as a baseline for comparison |
The unique bromination pattern in this compound contributes to its distinct biological activity profile compared to its analogs.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study conducted on HeLa cells demonstrated that this compound could induce apoptosis at certain concentrations, suggesting potential use in cancer therapy .
- Animal Models : In BALB/c mice infected with Mtb H37Rv strain, treatments with varying doses showed up to a 99% reduction in bacterial load after four weeks .
Q & A
Q. What are the common synthetic routes for Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves condensation of brominated pyridine derivatives with carbonyl-containing precursors. For example, analogous imidazo[1,2-a]pyridine esters are synthesized via one-pot reactions using catalysts like trifluoroacetic acid or perchloric acid under controlled temperature (40–80°C) to achieve high yields . Optimization focuses on solvent selection (e.g., DMF or THF), stoichiometry of reagents (1:1 to 1:1.2 molar ratios), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion before purification by column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- 1H/13C NMR : Assign peaks for the bromo substituent (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm in 13C NMR) .
- IR Spectroscopy : Confirm the ester carbonyl stretch (~1700–1750 cm⁻¹) and C-Br bond (~550–650 cm⁻¹) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., observed [M+H]+ at m/z 283.12 for ethyl analogs) .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?
Discrepancies in substitution patterns (e.g., bromine at position 7 vs. other positions) often arise from competing electronic and steric effects. Methodological approaches include:
- Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps.
- Directed Metalation : Employ directing groups (e.g., esters) to steer bromination or cross-coupling reactions to specific positions .
- Controlled Reaction Conditions : Adjust temperature (−10°C to 25°C) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) to favor desired products .
Q. What strategies improve the stability of this compound in long-term storage?
Stability challenges include ester hydrolysis and bromine displacement. Best practices involve:
- Storage Conditions : Inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation .
- Lyophilization : Convert to a stable powder form under vacuum, reducing moisture-mediated decomposition .
- Additives : Use stabilizers like BHT (0.01–0.1% w/w) to inhibit radical-mediated degradation .
Q. How is this compound utilized in medicinal chemistry, particularly in PROTAC development?
The bromine moiety serves as a handle for cross-coupling reactions to attach ligands targeting E3 ubiquitin ligases. For example:
- PROTAC Design : Couple the core with cereblon-binding motifs (e.g., pomalidomide derivatives) via Suzuki-Miyaura reactions .
- Bioactivity Screening : Assess degradation efficiency (DC50 values) using Western blotting or cellular thermal shift assays (CETSA) .
Methodological Considerations
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
Variations may arise from polymorphic forms or impurities. Solutions include:
- Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystalline forms .
- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography data against literature (e.g., CAS 830346-48-0 for analogous boronic acid derivatives) .
Q. What are the best practices for scaling up synthetic protocols without compromising yield?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
